molecular formula C8H14Cl2N4O2 B2773493 3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride CAS No. 2031259-29-5

3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride

Cat. No.: B2773493
CAS No.: 2031259-29-5
M. Wt: 269.13
InChI Key: WBKMUVJKFQORMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride is a chemical compound with the CAS number 2031259-29-5

Properties

IUPAC Name

3,7-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.2ClH/c1-5-9-10-7-4-11(2)6(8(13)14)3-12(5)7;;/h6H,3-4H2,1-2H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKMUVJKFQORMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CC(N(C2)C)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions to form the triazolopyrazine core. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology: In biological research, 3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride can be used to study various biological processes. Its potential as a pharmacological agent makes it a candidate for drug discovery and development.

Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects. It may be investigated for its activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may lead to the creation of innovative products with improved performance and functionality.

Mechanism of Action

The mechanism by which 3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

  • Triazolopyridines: These compounds share a similar triazole ring structure but differ in the arrangement of atoms.

  • Pyrazines: These compounds have a pyrazine core and exhibit different biological activities.

  • Dihydrochlorides: These compounds contain two hydrochloride groups, which can influence their solubility and reactivity.

Uniqueness: 3,7-Dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride stands out due to its specific substitution pattern and the presence of both triazole and pyrazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3,7-Dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride (CAS No. 2031259-29-5) is a heterocyclic compound belonging to the class of triazolopyrazines. Its unique structure and diverse biological activities make it a subject of significant interest in medicinal chemistry. This article reviews its biological activity, focusing on anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₄Cl₂N₄O₂
  • Molecular Weight : 269.13 g/mol
  • Chemical Structure : The compound features a triazole ring fused with a pyrazine ring and a carboxylic acid functional group.

Biological Activity Overview

The biological activity of 3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride has been explored in various studies. Key areas of activity include:

  • Anti-inflammatory Activity :
    • Inhibition of cyclooxygenase (COX) enzymes is a primary mechanism through which this compound exerts its anti-inflammatory effects. Preliminary studies have shown that derivatives of triazolopyrazine can significantly suppress COX-1 and COX-2 activities.
    • Case Study : A study reported that certain derivatives exhibited IC₅₀ values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .
  • Enzyme Inhibition :
    • The compound has demonstrated potential as an inhibitor of various enzymes involved in inflammatory pathways. This includes interactions with nitric oxide synthase (iNOS), further contributing to its anti-inflammatory profile.
  • Antimicrobial Activity :
    • Initial investigations suggest that this compound may possess antimicrobial properties by inhibiting key bacterial enzymes involved in cell wall synthesis.

Anti-inflammatory Effects

A series of experiments were conducted to assess the anti-inflammatory properties of 3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine derivatives:

CompoundIC₅₀ (μM) COX-1IC₅₀ (μM) COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These results indicate that modifications to the core structure can enhance the inhibitory potency against COX enzymes .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Pro-inflammatory Mediators : The compound inhibits the production of prostaglandins by blocking COX enzymes.
  • Modulation of Signaling Pathways : It may affect NF-kB signaling pathways associated with inflammation and immune responses.

Case Studies

Several studies have highlighted the efficacy of triazolopyrazine derivatives in vivo:

  • Carrageenan-Induced Paw Edema Model :
    • In this model for assessing anti-inflammatory activity in rats, compounds similar to 3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine showed significant reduction in edema comparable to standard anti-inflammatory drugs like indomethacin .
  • Cotton Pellet-Induced Granuloma Model :
    • The same compounds were tested for their ability to reduce granuloma formation in rats induced by cotton pellets. Results indicated a marked decrease in granuloma weight compared to controls.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structure of 3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives?

  • Methodological Answer : Use a combination of 1H NMR spectroscopy and elemental analysis to verify molecular structure and purity. For higher specificity, high-performance liquid chromatography-mass spectrometry (HPLC-MS) can confirm compound individuality by correlating observed molecular ions with theoretical values . For triazolo-pyrazine analogs, spectral peaks corresponding to methyl groups (δ ~2.5 ppm in 1H NMR) and carboxylic acid protons (δ ~12-13 ppm) are critical markers .

Q. How can researchers determine solubility and lipophilicity of this compound for in vitro studies?

  • Methodological Answer : Use SwissADME or similar in silico tools to predict logP (lipophilicity) and aqueous solubility. Experimentally, perform shake-flask assays in buffered solutions (pH 1.2–7.4) and measure partitioning coefficients (e.g., octanol-water). Compare results with reference drugs like celecoxib to contextualize bioavailability .

Q. What synthetic routes are commonly employed for triazolo-pyrazine cores?

  • Methodological Answer : A two-step protocol involving (1) cyclization of hydrazine derivatives with carbonylimidazole intermediates at 100°C in anhydrous DMF, followed by (2) reflux with aryl/benzyl hydrazines for 24 hours. Purification via recrystallization (DMF/i-propanol mixtures) ensures high yields . For dihydrochloride salts, react the free base with HCl in aqueous-alcohol media .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved during structural validation?

  • Methodological Answer : Discrepancies often arise from tautomerism or proton exchange in triazolo heterocycles. Perform variable-temperature NMR to stabilize dynamic equilibria. Cross-validate with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to assign ambiguous peaks . For computational models, refine parameters using density functional theory (DFT) to match experimental data .

Q. What strategies optimize reaction yields for dihydrochloride salt formation?

  • Methodological Answer : Use a 1:2 molar ratio of free base to HCl in a 70:30 water-ethanol mixture. Stir for 10–12 hours at 25°C, then lyophilize. Monitor pH to avoid over-acidification (target pH ~2.5–3.0). Salts with inorganic bases (e.g., NaHCO₃) may require alternative solvents like acetonitrile .

Q. How do substituents (e.g., methyl groups) impact pharmacokinetic parameters in silico?

  • Methodological Answer : Methyl groups at positions 3 and 7 enhance metabolic stability by reducing CYP450-mediated oxidation. Use SwissADME to calculate topological polar surface area (TPSA < 60 Ų) and blood-brain barrier (BBB) permeability. Compare with analogs lacking methyl groups to quantify effects on absorption/distribution .

Q. What experimental designs address low reproducibility in triazolo-pyrazine synthesis?

  • Methodological Answer : Control moisture rigorously (use molecular sieves) and standardize reaction vessels to prevent solvent variability. For cyclization steps, employ microwave-assisted synthesis to reduce side reactions. Validate purity at each step via TLC/HPLC and track lot-to-lot variability in starting materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.